Catalytic Efficiency Superiority of WEHD vs. YVAD Sequence for Caspase-1
The catalytic efficiency of caspase-1 for the WEHD peptide sequence is markedly superior to that for the classically used YVAD sequence. Direct comparative kinetic analysis reveals that the Ac-WEHD-AMC substrate is cleaved with a kcat/KM value 50-fold higher than Ac-YVAD-AMC. [1] This difference stems from the optimal fit of the WEHD tetrapeptide within the caspase-1 active site, as determined by positional-scanning substrate library screening.
| Evidence Dimension | Catalytic Efficiency (kcat/KM) |
|---|---|
| Target Compound Data | Ac-WEHD-AMC: kcat/KM = 33.4 × 10^5 M⁻¹ sec⁻¹ |
| Comparator Or Baseline | Ac-YVAD-AMC: kcat/KM = 0.66 × 10^5 M⁻¹ sec⁻¹ |
| Quantified Difference | 50.6-fold higher for Ac-WEHD-AMC |
| Conditions | Purified recombinant human caspase-1, in vitro fluorogenic assay at 25°C, pH 7.5. |
Why This Matters
This 50-fold difference in catalytic efficiency directly translates to significantly higher assay sensitivity, enabling the detection of lower caspase-1 activity or the use of less enzyme, which is critical for studies with limited biological samples.
- [1] Rano, T.A., et al. (1997). A combinatorial approach for determining protease specificities: application to interleukin-1beta converting enzyme (ICE). Chem Biol, 4(2), 149-55. Data reproduced in Cold Spring Harb Perspect Biol. 2013 Aug;5(8):a008680. View Source
